5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the tert-Butylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where tert-butylbenzene is reacted with an appropriate electrophile.
Attachment of the Methylheptyl Chain: This can be done through a nucleophilic substitution reaction where the triazole derivative is reacted with a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butylphenyl group, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities, making this compound a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used as an additive in materials science, particularly in the development of polymers and coatings with enhanced properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the tert-butylphenyl and methylheptyl groups can enhance its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.
5-Phenyl-1,2,4-triazole-3-thiol: A simpler analog with similar reactivity but lacking the tert-butyl and methylheptyl groups.
4-(2-Methylheptyl)-1,2,4-triazole-3-thiol: Another analog with a different substitution pattern, affecting its chemical and biological properties.
Uniqueness
The uniqueness of 5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butylphenyl group enhances its stability and lipophilicity, while the methylheptyl chain provides additional hydrophobic interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-(2-methylheptyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3S/c1-6-7-8-9-15(2)14-23-18(21-22-19(23)24)16-10-12-17(13-11-16)20(3,4)5/h10-13,15H,6-9,14H2,1-5H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWANCKRNUYEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CN1C(=NNC1=S)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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